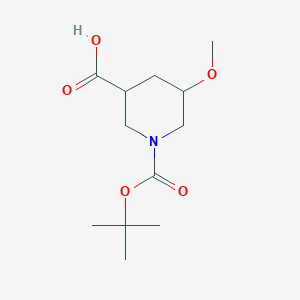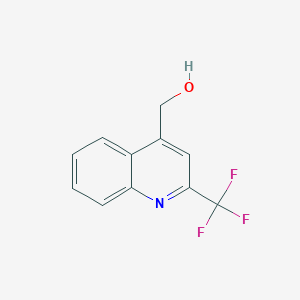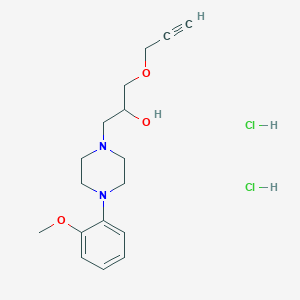
Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan compounds, which Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is likely related to, can be achieved through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Other methods involve the use of catalysts such as palladium, gold, and copper .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, they can be oxidized to form enals . They can also undergo cycloisomerization to form furans . The specific reactions that this compound can undergo would depend on its specific structure.Aplicaciones Científicas De Investigación
Prodrug Development
Ethyl (2-(furan-2-yl)-2-methoxyethyl)carbamate is investigated in the synthesis of prodrugs aimed at enhancing the treatment of Pneumocystis carinii pneumonia (PCP). The synthesis of several carbamate analogues, including this compound, has been explored under mild conditions. These analogues are evaluated for their potential as prodrugs in an immunosuppressed rat model, showing significant activity against PCP. The research highlights the conversion of the parent drug into more active forms upon oral administration, offering a promising strategy for drug development with reduced toxicity (Rahmathullah et al., 1999).
Environmental Toxicant and Food Safety
The compound has been indirectly linked to studies on ethyl carbamate (urethane), a known contaminant in fermented foods and beverages. Ethyl carbamate presents health risks, including carcinogenicity, highlighting the importance of monitoring and controlling its levels in consumer products (Baan et al., 2007). Research into compounds like this compound could contribute to understanding the formation and mitigation of harmful substances in food.
Renewable Energy and Green Chemistry
Research into furan derivatives, including compounds structurally related to this compound, has been conducted to explore their potential in renewable energy sources and green chemistry applications. Furan-based compounds are investigated for their utility in producing bio-based polymers and fuels, emphasizing the importance of sustainable and environmentally friendly alternatives to traditional petrochemical products (Horaguchi et al., 1983).
Biobased Polyesters and Material Science
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block represents a significant application in material science. Research demonstrates the potential of furan-based compounds in creating novel biobased materials with desirable properties for various applications, including packaging, textiles, and biodegradable products (Jiang et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl N-[2-(furan-2-yl)-2-methoxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-10(12)11-7-9(13-2)8-5-4-6-15-8/h4-6,9H,3,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMCKGATADPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=CO1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2867877.png)


![3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2867884.png)
![2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B2867885.png)


![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)



![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)

![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)
